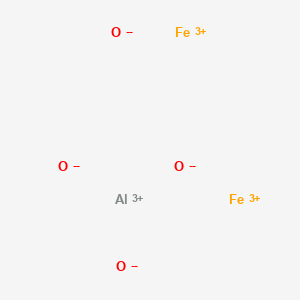

Aluminium diiron tetraoxide

Description

Structure

2D Structure

Properties

CAS No. |

58942-78-2 |

|---|---|

Molecular Formula |

AlFe2O4+ |

Molecular Weight |

202.67 g/mol |

IUPAC Name |

aluminum;iron(3+);oxygen(2-) |

InChI |

InChI=1S/Al.2Fe.4O/q3*+3;4*-2 |

InChI Key |

WVJAGUDMOQHDMD-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Al+3].[Fe+3].[Fe+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Al+3].[Fe+3].[Fe+3] |

Other CAS No. |

58942-78-2 |

Origin of Product |

United States |

Synthesis Methodologies for Feal2o4

Solid-State Reaction Approaches

Solid-state reactions are a conventional and widely utilized method for the synthesis of FeAl₂O₄. These methods involve the high-temperature reaction of solid precursors to form the desired spinel phase.

Conventional Sintering and High-Temperature Solid-State Reactions

Conventional sintering is a fundamental solid-state method for producing hercynite. This process typically involves the direct reaction between iron(II) oxide (FeO) and aluminium oxide (Al₂O₃) at elevated temperatures. iaea.org The synthesis often takes place in arc furnaces at temperatures exceeding 1500°C. iaea.org The reaction can be represented as:

FeO + Al₂O₃ → FeAl₂O₄

One of the challenges in this method is the purity of the starting materials, as commercially available iron oxides often contain ferric iron (Fe³⁺). iaea.org High temperatures are necessary to facilitate the diffusion of ions and the formation of the spinel structure. nih.gov For instance, FeAl₂O₄ composites have been successfully formed by in-situ reactions at temperatures ranging from 1300°C to 1500°C. mdpi.com

Reaction Sintering with Specific Precursors

Reaction sintering is an effective technique that utilizes various precursors to form FeAl₂O₄ in situ. This method often involves mixtures of oxides and sometimes reducing agents. Common precursors include aluminium oxide (Al₂O₃), iron(III) oxide (Fe₂O₃), metallic iron (Fe), and carbon. researchgate.net

The addition of hematite (B75146) (Fe₂O₃) to an alumina (B75360) (Al₂O₃) matrix can lead to the formation of hercynite through reactive sintering. nih.gov In some processes, industrial alumina, mill scale (a mixture of FeO and Fe₂O₃), and carbon black are used as starting materials. researchgate.net The carbon acts as a reducing agent to convert Fe₂O₃ to FeO, which then reacts with Al₂O₃. Fe/FeAl₂O₄ cermets have been prepared using a hot press sintering method with Fe-Fe₂O₃-Al₂O₃ powder. mdpi.com The in-situ reaction forms a new ceramic phase of FeAl₂O₄. mdpi.com The optimal mechanical properties for one such composite were achieved with a specific mass ratio of Fe:Fe₂O₃:Al₂O₃ and a sintering temperature of 1400°C. mdpi.commdpi.com

| Precursors | Sintering Method | Temperature (°C) | Key Findings |

| Fe-Fe₂O₃-Al₂O₃ | Hot Press Sintering | 1300-1500 | Formation of Fe/FeAl₂O₄ composite via in-situ reaction. Optimal properties at 1400°C. mdpi.com |

| Al₂O₃, Fe₂O₃ | Reactive Sintering | 1500 | Addition of hematite to alumina matrix results in the in-situ formation of hercynite. nih.gov |

| Alumina, Mill Scale, Carbon Black | Reaction Sintering | 1550-1650 | Synthesis of hercynite in the presence of nitrogen and solid carbon. researchgate.net |

Synthesis under Controlled Atmospheres

The synthesis of pure hercynite requires careful control of the atmosphere to manage the oxidation state of iron. researchgate.net Since hercynite contains ferrous iron (Fe²⁺), it is crucial to prevent its oxidation to ferric iron (Fe³⁺). This is typically achieved by conducting the synthesis under inert or mildly reducing atmospheres.

Commonly used controlled atmospheres include:

Inert Gas: Nitrogen is often used to provide an inert environment, preventing oxidation. researchgate.net

Nitrogen/Hydrogen Mixtures: A mixture of nitrogen and hydrogen (e.g., N₂/4%H₂) can create a reducing atmosphere, which is favorable for the formation of Fe²⁺. ktu.lt

Mildly Reducing Conditions: A mildly reducing atmosphere is necessary for the reaction between FeO and Al₂O₃ to form hercynite. nih.gov If the conditions are not controlled, residual hematite and unreacted alumina can be present in the final product. nih.gov

Low Oxygen Partial Pressure: The formation of hercynite is sensitive to the partial pressure of oxygen. Low oxygen partial pressure favors the stability of FeO, which is a necessary precursor for the synthesis of FeAl₂O₄. researchgate.net

The synthesis of highly crystalline hercynite has been achieved at temperatures below 1000°C under an inert atmosphere. researchgate.net In some cases, hercynite can be synthesized under an air atmosphere with the addition of MgO, which promotes the formation of a spinel solid solution. ktu.lt

Influence of Stoichiometry and Raw Material Purity on Phase Formation

The stoichiometry of the reactants and the purity of the raw materials are critical factors that significantly impact the phase purity of the final FeAl₂O₄ product. acs.org Precise control over the molar ratio of iron to aluminum precursors is essential to avoid the formation of secondary phases.

If the conditions are not properly controlled, for instance, if the hematite content exceeds 10 wt% Fe₂O₃ or there is a significant amount of oxygen in the atmosphere, residual hematite and unreacted alumina will be detected in the final product. nih.gov The purity of the starting materials is also crucial. For example, analytical-grade powders of aluminum oxide (99.9% purity) and hematite (99% purity) have been used to synthesize Al₂O₃–Fe₂O₃–FeAl₂O₄ composites. nih.gov The presence of impurities in the raw materials can lead to the formation of undesired phases and affect the properties of the synthesized hercynite. iaea.org

Solution-Based Synthesis Techniques

Solution-based methods offer an alternative to solid-state reactions, often allowing for better control over particle size, morphology, and homogeneity at lower synthesis temperatures.

Sol-Gel Methods

The sol-gel method is a versatile solution-based technique for synthesizing nanocrystalline FeAl₂O₄. researchgate.net This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid).

In a typical sol-gel synthesis of FeAl₂O₄, metal nitrates, such as iron(III) nitrate (B79036) nonahydrate, are used as precursors. nih.gov The process allows for intimate mixing of the precursor ions at a molecular level, leading to a more homogeneous final product. The sol-gel method has been successfully employed to synthesize nanoscale FeAl₂O₄, where a sol containing iron and aluminum cations is formed homogenously in a stearic acid gel. researchgate.net This technique offers precise control over the nanoparticle size, composition, and morphology. acs.org

A green synthesis approach for producing mesoporous, free-standing MAl₂O₄ (where M = Fe) spinel films has also been developed using the sol-gel method. bohrium.com This highlights the adaptability of the sol-gel technique for creating different forms of the material.

| Sol-Gel Precursors | Resulting Product | Key Features of the Method |

| Iron(III) nitrate nonahydrate, Aluminum oxide | Al₂O₃–Fe₂O₃–FeAl₂O₄ composites | Colloidal synthesis route allowing for homogeneous distribution of nanoparticles. nih.gov |

| Iron and aluminum cations in stearic acid gel | Nanoscale FeAl₂O₄ | Formation of an organic precursor leading to nanocrystalline product. researchgate.net |

| Aluminum tri-sec-butoxide, Metal nitrates | Mesoporous metal aluminate free-standing films | Green synthesis approach with precise control over process parameters. bohrium.com |

Citric Acid-Mediated Sol-Gel Auto-Combustion

The citric acid-mediated sol-gel auto-combustion method is a widely used technique for synthesizing nanosized FeAl₂O₄. This process combines the advantages of sol-gel chemistry with the efficiency of a combustion reaction. In a typical procedure, stoichiometric amounts of metal nitrates, such as iron(III) nitrate nonahydrate and aluminium nitrate nonahydrate, are dissolved in deionized water. Citric acid is then added to the solution, serving a dual role as both a chelating agent and a fuel for the subsequent combustion step.

The addition of citric acid facilitates the formation of a homogeneous, clear solution where the metal cations are uniformly distributed within a polynuclear complex gel upon heating. This gel is then heated to a higher temperature to initiate a self-sustaining and rapid combustion reaction. The process is advantageous due to its speed and the formation of fine, crystalline powders without the need for high-temperature furnace calcination for extended periods. For instance, nanosized FeAl₂O₄ has been successfully synthesized by dissolving iron and aluminum nitrates with citric acid, heating the solution to form a gel, and then annealing it at temperatures around 400°C. researchgate.net This method is effective in producing a pure hercynite phase. researchgate.net

| Parameter | Details | Source(s) |

| Precursors | Iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O], Aluminium nitrate nonahydrate [Al(NO₃)₃·9H₂O] | researchgate.net |

| Chelating Agent/Fuel | Anhydrous Citric Acid [C₆H₈O₆] | researchgate.net |

| Solvent | Milli-Q Water | researchgate.net |

| Molar Ratio | Fe(NO₃)₃ : Al(NO₃)₃ : C₆H₈O₆ = 1 : 2 : 2 (example ratio) | researchgate.net |

| Process Steps | 1. Dissolution of precursors and citric acid. 2. Heating (e.g., 120°C) to form a polynuclear complex gel. 3. Annealing (e.g., 400°C) to initiate auto-combustion. | researchgate.net |

| Product | Nanosized, pure phase FeAl₂O₄ nanoparticles | researchgate.net |

Formation via Stearic Acid Gel

Another variation of the sol-gel method employs stearic acid to form the gel matrix. In this approach, iron and aluminum precursors are homogenized within a stearic acid gel. This organic precursor medium ensures a uniform distribution of the metal cations, which is crucial for the formation of a homogeneous spinel structure upon calcination.

The process typically involves the dissolution of metal salts in a suitable solvent, followed by the addition of stearic acid. The mixture is heated to form a viscous gel. This gel is then subjected to a heat treatment at elevated temperatures (e.g., 700°C) to burn off the organic components and crystallize the FeAl₂O₄ phase. This method has been successfully used to synthesize nanoscale FeAl₂O₄ particles with sizes reported to be in the range of 30–40 nm. The resulting nanopowders exhibit a homogeneous, nanosize formation of the spinel structure.

| Parameter | Details | Source(s) |

| Precursors | Iron and Aluminum cations (from salts) | researchgate.net |

| Gelling Agent | Stearic Acid | researchgate.net |

| Process Steps | 1. Formation of a homogeneous sol with metal cations. 2. Gelation using stearic acid. 3. Calcination at high temperature (e.g., 700°C). | |

| Product Size | ~30–40 nm | researchgate.net |

| Product Characteristics | Homogeneous, nanosize spinel formation | researchgate.net |

Low-Temperature Sol-Gel Routes

Low-temperature sol-gel synthesis aims to produce crystalline materials at near-room temperature, although for many complex oxides like FeAl₂O₄, a subsequent thermal treatment is often necessary for crystallization. The initial stages of hydrolysis and condensation to form the gel network occur at low temperatures (typically below 100°C). This allows for the creation of a highly homogeneous amorphous precursor powder.

The key advantage is the potential to significantly lower the final crystallization temperature compared to traditional solid-state reactions. While the crystallization of FeAl₂O₄ itself generally requires temperatures exceeding typical low-temperature sol-gel regimes, the enhanced reactivity and homogeneity of the sol-gel derived precursor can reduce the required calcination temperature and duration. The process involves the controlled hydrolysis of metal alkoxides or the chelation of metal salts in an aqueous or alcoholic solution, followed by drying of the gel. The resulting amorphous powder possesses a high surface area, which facilitates solid-state diffusion and phase formation during the subsequent, albeit necessary, calcination step.

Colloidal Synthesis for Microstructural Control

Colloidal synthesis is a powerful technique for achieving precise control over the microstructure of ceramic composites like FeAl₂O₄. This method focuses on the manipulation of particles in a liquid medium to ensure a homogeneous distribution of precursor materials, which translates to a uniform and densified final product.

In the context of FeAl₂O₄, colloidal routes often involve dispersing nano-sized alumina (Al₂O₃) particles in a solution containing an iron precursor, such as iron(III) nitrate nonahydrate. nih.gov The process is designed to achieve a uniform coating or anchoring of the iron precursor onto the alumina nanoparticles. nih.gov Upon sintering at high temperatures (e.g., 1500°C), a reactive sintering process occurs where the iron oxide (formed from the precursor) reacts in situ with the alumina to form the hercynite spinel phase. nih.gov

This approach allows for excellent microstructural control for several reasons:

Homogeneous Distribution: The colloidal route ensures that Fe₂O₃ nanoparticles are uniformly distributed within the Al₂O₃ matrix. researchgate.net

Enhanced Densification: The well-dispersed Fe₂O₃ particles at the Al₂O₃ grain boundaries promote better densification during sintering through the formation of hercynite. researchgate.net

Grain Refinement: The presence of these nanoparticles can act as a pinning component, inhibiting excessive grain growth of the alumina matrix. researchgate.net

Compared to traditional powder mixing, colloidal synthesis results in a more densified composite with homogeneous grains, reduced porosity, and an absence of cracks. researchgate.net

| Parameter | Details | Source(s) |

| Precursors | Commercial alumina (Al₂O₃), Iron(III) nitrate nonahydrate | nih.gov |

| Dispersion | Colloidal processing for homogeneous distribution of iron precursor on alumina particles. | nih.govresearchgate.net |

| Key Process | Reactive sintering of the green compact. | nih.gov |

| Sintering Temperature | 1500°C | researchgate.net |

| Resulting Phase | In situ formation of FeAl₂O₄ (hercynite) | nih.gov |

| Advantage | Produces dense, complex-shaped components with engineered microstructures. researchgate.net |

Co-precipitation Techniques for Nanoparticle Formation

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing nanoparticles. The technique involves the simultaneous precipitation of multiple metal cations from a common solution by adding a precipitating agent. The key to this method is to induce high supersaturation, leading to the rapid nucleation of a large number of small particles. rsc.org

For the synthesis of FeAl₂O₄ nanoparticles, an aqueous solution containing a stoichiometric ratio of soluble iron and aluminum salts is prepared. A base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is then added to the solution, causing the metal hydroxides to co-precipitate. atomfair.comresearchgate.net The resulting precipitate is then washed, dried, and calcined at an appropriate temperature to transform the mixed hydroxides into the desired spinel oxide phase.

Control over parameters such as pH, temperature, stirring rate, and precursor concentration is critical as they dramatically affect the size, morphology, and properties of the final nanoparticles. rsc.org While this method is straightforward, achieving batch-to-batch reproducibility can be challenging, and impurities may sometimes be co-precipitated with the product. rsc.org

| Parameter | Details | Source(s) |

| Precursors | Soluble iron and aluminum salts (e.g., chlorides, nitrates) | researchgate.net |

| Precipitating Agent | Base solution (e.g., NH₄OH, NaOH) | atomfair.comresearchgate.net |

| Key Steps | 1. Mixing of metal salt solution. 2. Addition of precipitating agent to induce co-precipitation. 3. Maturation/Aging of the precipitate. 4. Filtration, washing, and drying. 5. Calcination to form the spinel phase. | rsc.orgatomfair.com |

| Advantages | Simple, rapid, energy-efficient (low temperature for precipitation). rsc.org | |

| Challenges | Control over particle size distribution, potential for impurities. rsc.org |

Solution Combustion Synthesis (SCS)

Solution Combustion Synthesis (SCS) is an energy-efficient and rapid method for producing fine, often nanocrystalline, oxide powders. The process is characterized by a self-sustaining exothermic reaction between an oxidizer (typically metal nitrates) and an organic fuel. researchgate.net

To synthesize FeAl₂O₄, a solution of hydrated iron and aluminum nitrates (the oxidizers) is mixed with a fuel, such as citric acid, glycine (B1666218), or urea. researchgate.netresearchgate.net This aqueous solution is heated on a hot plate or in a furnace. As the water evaporates, a viscous gel forms, which then ignites upon reaching the combustion temperature. The reaction is typically very fast, producing a voluminous, porous, and fine powder. researchgate.net The high temperatures generated locally during combustion facilitate the formation of the crystalline spinel phase, sometimes eliminating the need for further high-temperature calcination. researchgate.net

The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion process, flame temperature, and the characteristics of the final product, such as phase purity and particle size. researchgate.net For example, using citric acid as a fuel, FeAl₂O₄ has been synthesized by heating a solution of metal nitrates to 500°C until ignition occurs. researchgate.net

| Parameter | Details | Source(s) |

| Oxidizers | Iron nitrate nonahydrate, Aluminum nitrate nonahydrate | researchgate.net |

| Fuels | Citric acid, Glycine, Urea | researchgate.netresearchgate.net |

| Process | Heating of an aqueous precursor-fuel solution until auto-ignition. | researchgate.net |

| Ignition Temperature | ~500°C (example with citric acid) | researchgate.net |

| Advantages | Low cost, high reaction speed, energy efficiency. researchgate.net | |

| Product | Fine, porous powder aggregates of crystalline FeAl₂O₄. | researchgate.net |

Advanced and Non-Conventional Synthesis Routes

Beyond the more established methods, several advanced and non-conventional routes are being explored to synthesize FeAl₂O₄, often providing unique control over the material's properties or offering more environmentally friendly pathways.

Mechanochemical Synthesis: This solid-state method involves the high-energy milling of precursor powders (e.g., a mixture of Al and Fe₃O₄). The intense mechanical forces induce chemical reactions at room temperature or significantly lower the temperature required for subsequent thermal treatment. This route can produce hercynite at temperatures around 1200°C, which is lower than required for non-activated samples. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation offers a rapid and energy-efficient heating method. When applied to precursor mixtures, microwaves can accelerate the reaction kinetics, leading to the formation of FeAl₂O₄. It has been reported that microwave magnetic field (H-field) irradiation can lead to a decrease in the crystallite diameter compared to conventional heating methods. researchgate.net This technique can be combined with solid-state reactions or hydrothermal processes. nih.govresearchgate.net

Hydrothermal Synthesis: This method involves crystallization from aqueous solutions under high temperature and pressure in a sealed vessel (autoclave). It is particularly effective for producing well-defined, crystalline nanoparticles with controlled morphology. While specific reports on the hydrothermal synthesis of pure FeAl₂O₄ are less common than for other ferrites, the technique offers a low-temperature route (<200°C) to crystalline oxide materials, potentially avoiding high-temperature calcination steps. grenoble-inp.fr

Aerosol Assisted Chemical Vapor Deposition (AACVD): AACVD is a variant of CVD where precursors are dissolved in a solvent and aerosolized. The aerosol droplets are then transported by a carrier gas to a heated substrate, where they decompose to form a thin film. This technique mitigates the need for volatile precursors and allows for the deposition of materials like FeAl₂O₄ as coatings or thin films under controlled conditions. aerosol-cdt.ac.uk

Arc-Melting and Electrofusion Techniques

Arc-melting and electrofusion are high-energy synthesis routes that employ extremely high temperatures to produce FeAl2O4. These methods are advantageous for creating dense, fused materials. The synthesis typically proceeds in arc furnaces at temperatures exceeding 1500°C. osti.gov The direct reaction between iron(II) oxide (FeO) and aluminum oxide (Al2O3) is the fundamental principle behind this synthesis. osti.gov

In practice, commercially available raw materials often contain iron in the form of iron(III) oxide (Fe2O3), which necessitates a reduction step during the synthesis process. osti.gov The high temperatures in the arc furnace facilitate the reduction of Fe2O3 to FeO, which can then react with Al2O3 to form hercynite. To prevent the re-oxidation of the ferrous iron, the synthesis is often conducted under a protective, inert atmosphere, such as argon. nih.govktu.lt The resulting product from these techniques is typically a dense, crystalline hercynite.

| Parameter | Description | Source(s) |

| Starting Materials | Iron(II) oxide (FeO) and Aluminum oxide (Al2O3), or Iron(III) oxide (Fe2O3) and Al2O3 | osti.gov |

| Apparatus | Arc furnace | osti.gov |

| Temperature | > 1500°C | osti.gov |

| Atmosphere | Protective argon atmosphere to prevent oxidation | nih.govktu.lt |

| Product Form | Dense, fused crystalline material | scientific.net |

High-Energy Ball Milling for Composite Synthesis

High-energy ball milling is a mechanochemical synthesis technique that can be employed to produce FeAl2O4, often as part of a composite material. This method utilizes the kinetic energy from grinding media (balls) in a high-speed mill to induce chemical reactions and phase transformations at the solid-state. d-nb.info The process can lead to the formation of nanocrystalline materials and can enhance the reactivity of the starting powders, potentially lowering the required temperature for subsequent sintering processes. semanticscholar.org

Key parameters in high-energy ball milling include the milling time, rotational speed, ball-to-powder weight ratio, and the milling atmosphere. dtu.dk For the synthesis of oxide ceramics, a planetary ball mill is commonly used. The milling can be performed dry or wet, with the addition of a liquid medium like ethanol (B145695) to control agglomeration. semanticscholar.org While specific parameters for the direct synthesis of pure FeAl2O4 are not extensively detailed, the principles of the technique suggest that a mixture of iron oxide and aluminum oxide powders can be mechanically alloyed to form the hercynite phase. semanticscholar.org

| Parameter | Description | Source(s) |

| Starting Materials | Iron oxide (e.g., Fe2O3) and Aluminum oxide (Al2O3) powders | semanticscholar.org |

| Apparatus | Planetary ball mill | dtu.dk |

| Milling Time | Varies from hours to tens of hours (e.g., 0.5 to 10 hours) | semanticscholar.org |

| Rotational Speed | Typically in the range of hundreds of rpm | dtu.dk |

| Ball-to-Powder Ratio | A common ratio is 7:1 by weight | semanticscholar.org |

| Atmosphere | Can be performed in air or an inert atmosphere | dtu.dk |

| Product Form | Nanocrystalline composite powder | d-nb.info |

Hydrothermal Synthesis Conditions

Hydrothermal synthesis offers a low-temperature route for the production of crystalline FeAl2O4 nanoparticles. This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure within a sealed vessel known as an autoclave. iust.ac.ir A common approach that can be adapted for hydrothermal synthesis is chemical co-precipitation, which is used to prepare the precursor materials. nih.gov

In a typical procedure, soluble salts of iron and aluminum, such as iron(II) chloride tetrahydrate (FeCl2·4H2O) and aluminum nitrate nonahydrate (Al(NO3)3·9H2O), are dissolved in deionized water. nih.gov The solution is heated, for instance to 80°C, under an inert atmosphere like nitrogen to prevent oxidation of the iron(II) ions. nih.gov A precipitating agent, such as sodium hydroxide (NaOH) solution, is then added to induce the co-precipitation of the metal hydroxides. nih.gov The resulting precipitate is then subjected to hydrothermal treatment in an autoclave at a specific temperature and pressure for a set duration to promote the crystallization of the FeAl2O4 phase.

| Parameter | Description | Source(s) |

| Precursors | Iron(II) chloride tetrahydrate (FeCl2·4H2O) and Aluminum nitrate nonahydrate (Al(NO3)3·9H2O) | nih.gov |

| Solvent | Deionized water | nih.gov |

| Precipitating Agent | Sodium hydroxide (NaOH) solution | nih.gov |

| Temperature | Co-precipitation at ~80°C, followed by hydrothermal treatment at higher temperatures (e.g., 150-200°C) | nih.govmdpi.com |

| Atmosphere | Inert atmosphere (e.g., Nitrogen) during co-precipitation | nih.gov |

| Product Form | Crystalline nanoparticles | iust.ac.ir |

Molten Salt Method for Reduced Synthesis Temperatures

The molten salt method provides an effective way to synthesize FeAl2O4 at temperatures lower than those required for conventional solid-state reactions. In this technique, a molten salt acts as a flux, facilitating the dissolution and precipitation of the reactants and products, which enhances the reaction kinetics. iut.ac.irresearchgate.net

A mixture of potassium chloride (KCl) and potassium sulfate (B86663) (K2SO4) can be used as the molten salt medium. preprints.org The precursor materials are typically flake α-Al2O3 and Fe2O3, with graphite (B72142) added as a reducing agent to convert Fe2O3 to FeO. preprints.org The synthesis is carried out by heating the mixture of precursors and the salt medium in a furnace. Research has shown that the formation of FeAl2O4 can be initiated at temperatures as low as 700°C, with the optimal condition for synthesis in a KCl-K2SO4 molten salt being a holding temperature of 1000°C for 6 hours. iut.ac.ir The resulting product is typically in the form of powder, which can be recovered by washing away the solidified salt with a suitable solvent, such as deionized water. researchgate.net

| Parameter | Description | Source(s) |

| Precursors | Flake α-Al2O3, Fe2O3, and graphite (as a reducing agent) | preprints.org |

| Molten Salt Medium | Eutectic mixture of alkaline chlorides (e.g., NaCl-KCl-LiCl) or KCl-K2SO4 | iut.ac.irpreprints.org |

| Reactant to Salt Ratio | 1:3 by weight | iut.ac.ir |

| Temperature | 700°C (initiation) to 1000°C (optimal) | iut.ac.ir |

| Holding Time | 3 to 6 hours | iut.ac.irresearchgate.net |

| Product Form | Crystalline powder with cubic and tetragonal morphology | iut.ac.ir |

Pyrolysis of Organometallic Precursors (e.g., Acetylacetonate (B107027) Complexes)

Pyrolysis of organometallic precursors is a versatile method for synthesizing nanocrystalline FeAl2O4. This technique involves the thermal decomposition of a mixture of metal-organic compounds, such as iron(III) acetylacetonate and aluminum acetylacetonate, in a controlled atmosphere. preprints.org The decomposition of the precursors at elevated temperatures leads to the formation of the desired mixed metal oxide.

The synthesis can be carried out in a furnace under an inert atmosphere, such as nitrogen, to prevent uncontrolled oxidation. preprints.org The hercynite phase has been successfully obtained at temperatures ranging from 900 to 1100°C. science.gov The characteristics of the final product, such as particle size and crystallinity, are influenced by the pyrolysis temperature and the nature of the organometallic precursors used. preprints.org This method is particularly suitable for producing nano-sized particles with a high degree of purity. preprints.org

| Parameter | Description | Source(s) |

| Precursors | Iron(III) acetylacetonate [Fe(acac)3] and Aluminum acetylacetonate [Al(acac)3] | preprints.orgscience.gov |

| Apparatus | Tube furnace | preprints.org |

| Temperature | 900 - 1100°C | science.gov |

| Atmosphere | Inert atmosphere (e.g., Nitrogen) | preprints.orgscience.gov |

| Product Form | Nanocrystalline powder | preprints.org |

Mechanistic Control of Synthesis Parameters

The successful synthesis of FeAl2O4 with desired properties relies on the precise control of various synthesis parameters. These parameters influence the reaction kinetics, phase purity, and microstructure of the final product.

Optimization of Temperature and Reaction Kinetics

Temperature is a critical parameter in the synthesis of FeAl2O4 as it directly influences the reaction kinetics and the thermodynamic feasibility of the reaction. The formation of hercynite from the reaction of FeO and Al2O3 is a solid-state reaction that is thermodynamically favorable at elevated temperatures, as indicated by negative Gibbs free energy values. acs.orgnih.gov

The growth of the hercynite layer at the interface of the reactants has been found to obey a parabolic rate law, which is indicative of a diffusion-controlled process. iut.ac.ir This means that the rate of reaction is limited by the diffusion of ions through the newly formed product layer. The parabolic rate constants have been determined experimentally at various temperatures, showing a strong dependence of the reaction rate on temperature. iut.ac.ir For instance, a kinetic study of the interaction between iron and alumina showed that the growth of the hercynite layer was investigated in the temperature range of 1200-1500°C. iut.ac.ir The activation energy for the solid-state diffusion process has also been calculated, providing further insight into the reaction mechanism. acs.org

| Temperature (°C) | Parabolic Rate Constant (k) | Source(s) |

| 1200 | Data not explicitly provided, but determined in the study. | iut.ac.ir |

| 1300 | Data not explicitly provided, but determined in the study. | iut.ac.ir |

| 1400 | Data not explicitly provided, but determined in the study. | iut.ac.ir |

| 1500 | Data not explicitly provided, but determined in the study. | iut.ac.ir |

Role of Fuel-to-Oxidizer Ratio and Precursor Selection

The synthesis of Aluminium diiron tetraoxide (FeAl₂O₄), or hercynite, through combustion methods is significantly influenced by the fuel-to-oxidizer ratio and the choice of precursors. Solution Combustion Synthesis (SCS) is a notable technique for producing nanostructured oxide materials, valued for its cost-effectiveness, high reaction speed, and energy efficiency. scispace.comscispace.com In this method, metal nitrates, such as iron(III) nitrate nonahydrate and aluminum nitrate, typically act as oxidizers, while organic compounds like citric acid, urea, or glycine serve as the fuel. scispace.comscispace.com

The characteristics of the final FeAl₂O₄ powder, including crystallite size and surface area, are governed by the enthalpy and flame temperature generated during combustion. scispace.com These factors are directly controlled by the chemical nature of the fuel and the fuel-to-oxidizer ratio. scispace.com The stoichiometry of the reaction is determined using principles from propellant chemistry, which balances the oxidizing and reducing elements in the mixture. scispace.com Studies on other spinels, like MgFe₂O₄, have shown that varying this ratio (fuel-rich, stoichiometric, or lean) significantly impacts the final product's properties, and the ideal ratio is not always the stoichiometric one. scispace.com For FeAl₂O₄ synthesis, using citric acid as a fuel with hydrated iron and aluminum nitrates has been explored, with variations in the stoichiometry of the citric acid affecting the resulting phases. scispace.com

Precursor selection is fundamental to the synthesis outcome. In solid-state reactions, precursors like industrial alumina (Al₂O₃) and mill scale (a mix of iron oxides) with a reducing agent such as carbon black are used. ktu.lt For wet-chemical routes like sol-gel and co-precipitation, high-purity metal salts are common. Iron and aluminum acetylacetonate complexes have been used to synthesize nanocrystalline FeAl₂O₄. researchgate.net The citric acid-mediated sol-gel auto-combustion method utilizes metal nitrates and citric acid to form a homogenous gel, which upon heating ignites to form the desired spinel phase. tandfonline.comresearchgate.net The choice between different synthesis routes, such as a traditional powder mixing versus a colloidal route starting with iron(III) nitrate nonahydrate, also impacts the microstructure and phase purity of the final ceramic composite. acs.org

Table 1: Common Precursors for FeAl₂O₄ Synthesis

| Synthesis Method | Iron Precursor | Aluminum Precursor | Fuel/Other Reagents |

|---|---|---|---|

| Solution Combustion | Iron(III) nitrate nonahydrate | Aluminum nitrate | Citric acid, Urea, Glycine |

| Sol-Gel | Iron(III) nitrate, Iron acetylacetonate | Aluminum nitrate, Aluminum acetylacetonate | Citric acid, Stearic acid |

| Solid-State Reaction | Mill scale (FeO, Fe₂O₃), Hematite (Fe₂O₃) | Alumina (Al₂O₃) | Carbon black |

Atmospheric Control and Oxygen Partial Pressure Effects on Oxidation State

Controlling the synthesis atmosphere is critical for the formation of pure-phase FeAl₂O₄ because it contains iron in the +2 oxidation state (Fe²⁺). The major challenge in hercynite synthesis is the need for high temperatures and a controlled atmosphere to prevent the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). ktu.ltresearchgate.net

The synthesis of hercynite generally requires a reducing or inert atmosphere with a specific oxygen partial pressure (Po₂). ktu.lt When synthesis is attempted in an air atmosphere (high oxygen pressure) using precursors like hematite (Fe₂O₃) and alumina (Al₂O₃), the formation of hercynite is inhibited. ktu.lt Instead, the starting materials remain or other phases are formed. ktu.lt The stable formation of FeAl₂O₄ occurs when FeO reacts with Al₂O₃, a reaction that is highly dependent on temperature and low oxygen partial pressure. ktu.ltacs.org

Several strategies are employed to maintain the necessary low oxygen partial pressure:

Inert or Reducing Gas Flow: Synthesis is often conducted under a flow of nitrogen, argon, or a mixture like N₂/H₂. ktu.ltbbk.ac.uk This physically displaces oxygen from the reaction environment.

Solid Carbon: The presence of a reducing agent like carbon black in the precursor mixture can create a localized reducing atmosphere by reacting with any available oxygen. ktu.lt

Vacuum Sintering: Performing the reaction under vacuum conditions effectively lowers the partial pressure of all gases, including oxygen, which can promote the formation of the desired intermetallic phases and reduce oxide impurities. researchgate.netmdpi.com

If atmospheric conditions are not precisely controlled, residual unreacted alumina and hematite (Fe₂O₃) will be detected in the final product. acs.org The partial dissociation of Fe₂O₃ to FeO at high temperatures is a key step, and the extent of this reduction is governed by the ambient atmosphere and its oxygen partial pressure. acs.org Therefore, maintaining a mildly reducing atmosphere is essential to facilitate the formation of FeO, which can then react with Al₂O₃ to form hercynite. acs.org

Impact of Solvent Type and Solution pH in Wet Chemistry

In wet chemistry synthesis routes for FeAl₂O₄, such as sol-gel and co-precipitation, the solvent and the pH of the solution are crucial parameters that influence the final product's properties. tandfonline.comdnu.dp.ua

The choice of solvent is fundamental in colloidal processing, a method that aims to achieve a homogeneous distribution of nanoparticles in a matrix. acs.org The solvent acts as a dispersing medium, and by controlling the particle-solvent interactions, agglomeration can be prevented, leading to microstructural uniformity in the final material. acs.org For the synthesis of FeAl₂O₄ nanoparticles intended for applications like antibacterial agents, achieving superior colloidal dispersion stability is key. tandfonline.com This is often accomplished in a solvent mixture, such as ethanol and water, which facilitates subsequent surface functionalization steps. tandfonline.comresearchgate.net

The solution's pH is a determining factor in co-precipitation and sol-gel methods as it affects hydrolysis and condensation rates, particle nucleation and growth, and the stability of the colloidal suspension. dnu.dp.ua For the synthesis of spinel ferrites, pH significantly influences the phase composition of the products and the size of the crystallites. dnu.dp.ua In a study on manganese ferrite (B1171679) (MnFe₂O₄), it was found that pure spinel phases were formed within a specific pH range (7-12), while values outside this range led to the presence of additional phases. dnu.dp.ua For FeAl₂O₄ synthesis via a sol-gel method, the pH was adjusted to neutral (pH=7) during the initial process. tandfonline.com Subsequent functionalization steps, such as adding APTES, can change the pH, which needs to be controlled and neutralized by washing. tandfonline.com The surface charge of the particles, which is pH-dependent, also plays a role in their dispersion and interaction with other media. tandfonline.comresearchgate.net

Strategies for Controlling Nanoparticle Size, Composition, and Morphology

The functional properties of this compound are highly dependent on its size, composition, and morphology at the nanoscale. rsc.org Various synthesis strategies offer precise control over these parameters. researchgate.netacs.org

Nanoparticle Size: The crystallite size of FeAl₂O₄ can be controlled through the chosen synthesis method and subsequent heat treatment. The sol-gel method, for instance, can produce nanoscale materials with sizes around 30–40 nm. researchgate.netresearchgate.net The citric acid-mediated sol-gel auto-combustion method yields crystallite sizes under 25 nm. researchgate.net Annealing temperature is a critical factor; by controlling it, one can achieve improved crystallinity and tune the crystallite size. researchgate.net For example, in a related spinel system, annealing affected the crystallite size, varying it from approximately 9.5 to 14.3 nm. researchgate.net

Composition: Achieving the correct stoichiometric composition (FeAl₂O₄) and phase purity is a primary goal. Colloidal synthesis methods offer precise control over composition by ensuring intimate, molecular-level mixing of the precursors. acs.org This homogeneous distribution helps prevent the formation of secondary phases like unreacted alumina or hematite. acs.org The sol-gel auto-combustion method has also been specifically employed to achieve the pure phase of FeAl₂O₄. tandfonline.comresearchgate.net

Morphology: The morphology, or shape, of the nanoparticles can be influenced by the synthesis route. The sol-gel method has been shown to produce homogenous and nanosized spinel formations. researchgate.net Transmission electron microscopy (TEM) has revealed faceted nanoparticles with diameters in the range of 10–20 nm when synthesized from acetylacetonate complexes. researchgate.net Colloidal processing is particularly effective for controlling morphology, as it allows for the homogeneous distribution of one phase within another, such as anchoring Fe₂O₃ nanoparticles on the surface of alumina particles, which influences the final microstructure after sintering. acs.org

Table 2: Synthesis Parameters and Their Influence on Nanoparticle Characteristics

| Parameter | Effect | Example Method | Result |

|---|---|---|---|

| Annealing Temperature | Controls crystallinity and crystallite size. researchgate.net | Sol-Gel | Higher temperature can lead to larger, more crystalline particles. |

| Synthesis Route | Determines homogeneity, phase purity, and morphology. researchgate.netacs.org | Colloidal vs. Solid-State | Colloidal route leads to better distribution and densification. acs.org |

| Precursors | Affects nucleation and growth, influencing final size. researchgate.net | Acetylacetonate complexes | Produces faceted nanoparticles (10-20 nm). researchgate.net |

Thermodynamic Calculations for Reaction Spontaneity

Thermodynamic calculations are essential for determining the feasibility of a chemical reaction under specific conditions. For the synthesis of FeAl₂O₄, these calculations, particularly of the Gibbs free energy (ΔG), can predict whether the formation of hercynite from its precursors is spontaneous.

The primary solid-state reaction for hercynite formation involves the reaction of ferrous oxide (FeO) with alumina (Al₂O₃):

FeO + Al₂O₃ → FeAl₂O₄ acs.org

This reaction is typically preceded by the reduction of an iron (III) precursor, like hematite (Fe₂O₃), especially at high temperatures and in a reducing atmosphere:

Fe₂O₃ → 2FeO + ½O₂ acs.org

Furthermore, thermodynamic properties of FeAl₂O₄, such as its standard entropy, are important for geological thermobarometry. researchgate.netuu.nl The stability of hercynite in relation to its constituent oxides (e.g., corundum and wüstite) has been studied, providing a basis for understanding its formation in both natural and synthetic systems. researchgate.net First-principles calculations are also used to model the thermochemistry of FeAl₂O₄, providing deeper insight into its stability and redox properties. osti.gov

Table 3: Thermodynamic Values for the Synthesis of FeAl₂O₄

| Temperature (°C) | Gibbs Free Energy (ΔG) | Reaction Enthalpy (ΔH) | Spontaneity |

|---|

Crystallographic Structure and Phase Behavior of Feal2o4

Spinel Crystal Structure of FeAl₂O₄ (Fd-3m Space Group)

FeAl₂O₄ crystallizes in the cubic Fd-3m space group (No. 227), which is characteristic of the spinel structure. wordpress.commaterialsproject.orgpsu.edu The crystal lattice is defined by a unit cell parameter 'a' that is approximately 8.14 Å. materialsproject.orgpsu.edu The structure consists of a cubic close-packed array of oxygen anions, with the cations occupying specific interstitial sites. d-nb.info

Analysis of Normal Spinel Configuration (Fe²⁺ in A-sites, Al³⁺ in B-sites)

Ideally, FeAl₂O₄ adopts a normal spinel structure, where the divalent Fe²⁺ cations occupy the tetrahedral (A) sites, and the trivalent Al³⁺ cations occupy the octahedral (B) sites. i-asem.orgresearchgate.netresearchgate.net This can be represented by the formula (Fe²⁺)[Al³⁺₂]O₄, where the parentheses denote the tetrahedral site and the square brackets denote the octahedral sites. conicet.gov.ar In this configuration, one-eighth of the tetrahedral sites are occupied by Fe²⁺ ions, and one-half of the octahedral sites are occupied by Al³⁺ ions. d-nb.inforesearchgate.net However, experimental studies often reveal some degree of deviation from this ideal normal spinel structure, indicating a partial mixing of cations between the A and B sites. conicet.gov.arwikipedia.org

Cation Distribution and Inversion Parameter in FeAl₂O₄

The distribution of cations between the tetrahedral and octahedral sites can be quantified by the inversion parameter, 'x'. psu.edubbk.ac.uk The general formula for a spinel can be written as (A₁₋ₓBₓ)[AₓB₂₋ₓ]O₄, where 'x' represents the fraction of trivalent (B) cations in the tetrahedral sites. psu.edu For a completely normal spinel, x = 0, and for a completely inverse spinel, x = 1. psu.edu In the case of FeAl₂O₄, the inversion parameter indicates the extent to which Al³⁺ ions occupy tetrahedral sites and Fe²⁺ ions occupy octahedral sites.

Temperature Dependence of Intracrystalline Cation Disorder and Ordering

The degree of cation inversion in FeAl₂O₄ is highly dependent on temperature. i-asem.orgbbk.ac.uk At lower temperatures, hercynite tends to have a more ordered, normal cation distribution. bbk.ac.uk As the temperature increases, thermal energy promotes the migration of cations between the tetrahedral and octahedral sites, leading to an increase in the inversion parameter and a more disordered state. bbk.ac.ukijcrt.org This process of cation exchange is a key factor influencing the material's properties at elevated temperatures. ijcrt.org For instance, one study showed the inversion parameter increasing from 0.101 at 500°C to 0.187 at 900°C. schweizerbart.de Another in-situ neutron diffraction study observed the degree of inversion decreasing from a quenched-in value of 0.135 at room temperature to a minimum of 0.112 at 600°C, after which it increased with temperature to 0.219 at 1150°C. bbk.ac.uk

Kinetics of Cation Redistribution during Thermal Processing

The redistribution of cations is a kinetic process, meaning it occurs over time at a rate that is dependent on temperature. bbk.ac.ukresearchgate.net At lower temperatures (e.g., below 500°C), the kinetics of cation exchange are slow. bbk.ac.uk As the temperature increases, the rate of cation migration accelerates, allowing the structure to approach its equilibrium state of disorder for that temperature more rapidly. bbk.ac.uk The process of reaching equilibrium cation distribution upon heating a previously quenched sample is often referred to as "relaxation". bbk.ac.uk

Influence of Quenching on Retaining High-Temperature Cation Distributions

Quenching, or rapid cooling, can be used to "freeze in" the high-temperature cation distribution at room temperature. bbk.ac.ukarizona.edu Because the kinetics of cation ordering are fast, some degree of redistribution can still occur during the quenching process, meaning the measured room-temperature inversion may not perfectly represent the equilibrium state at the higher annealing temperature. bbk.ac.ukarizona.edu A sample quenched from a high temperature will exhibit a higher degree of inversion (disorder) than a sample that has been slowly cooled or has reached equilibrium at a lower temperature. bbk.ac.uk When a quenched, disordered sample is reheated, it will tend to order (decrease its inversion parameter) until it reaches the equilibrium temperature, at which point it will begin to disorder again as the temperature is further increased. bbk.ac.uk

Formation and Characterization of Cation Antisite Defects

In the ideal normal spinel structure of aluminium diiron tetraoxide (FeAl₂O₄), also known as hercynite, Fe²⁺ cations occupy tetrahedral (A) sites, and Al³⁺ cations occupy octahedral (B) sites. However, a degree of cation disorder, known as inversion, is common. This disorder involves the formation of cation antisite defects, where a cation occupies a site not typical for its type. The two primary antisite defects in hercynite are:

Al_Fe : An Al³⁺ ion on a tetrahedral site.

Fe_Al : An Fe²⁺ ion on an octahedral site.

The formation of these defects is described by the formula (Fe₁₋ₓAlₓ)[FeₓAl₂₋ₓ]O₄, where 'x' is the degree of inversion and represents the fraction of trivalent (Al³⁺) cations on tetrahedral sites. rruff.info The degree of inversion is highly dependent on the synthesis method, temperature, and pressure. conicet.gov.ar Experimental studies on synthetic hercynite have reported inversion parameters ranging from approximately 0.08 to 0.23. conicet.gov.ar

First-principles calculations have been employed to investigate the thermochemistry of these defects. osti.gov The formation energy of these defects is influenced by the chemical potentials of iron and aluminum, which are in turn dependent on temperature and oxygen partial pressure. osti.gov Under iron-rich conditions, the formation enthalpy of Fe_Al defects is low, which can lead to a spinel phase with a Fe/(Fe+Al) ratio significantly higher than the one-third of an ideal spinel. osti.gov Computational models also explore the interactions between these antisite defects and other point defects, such as oxygen vacancies, which can form associated pairs and complexes. osti.gov The characterization of these defects is often performed using techniques like X-ray diffraction (XRD) and neutron diffraction, which can determine site occupancies through Rietveld refinement. bbk.ac.uk

Table 1: Cation Antisite Defects in FeAl₂O₄

| Defect Type | Description | Site Occupancy | Impact on Structure |

| Al_Fe | An aluminium ion occupies a site typically held by an iron ion. | Al³⁺ on Tetrahedral (A) site | Contributes to the degree of inversion (x). |

| Fe_Al | An iron ion occupies a site typically held by an aluminium ion. | Fe²⁺ on Octahedral (B) site | Contributes to the degree of inversion (x). |

Role of Fe²⁺ and Fe³⁺ Ion Distribution within the Lattice

The distribution of iron cations in both their divalent (Fe²⁺) and trivalent (Fe³⁺) states across the tetrahedral and octahedral sites is a critical aspect of hercynite's crystal chemistry. While the ideal formula is Fe²⁺Al₂³⁺O₄, the presence of Fe³⁺ is common in both natural and synthetic samples, often due to oxidation during formation or subsequent thermal treatment. geoscienceworld.orgpsu.edu The partitioning of Fe²⁺ and Fe³⁺ between the A and B sites can serve as an indicator of the oxygen fugacity conditions during the mineral's formation. geoscienceworld.org

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of iron ions. Studies using this method have revealed that in many hercynite samples, Fe²⁺ ions are found in both tetrahedral and octahedral sites, while Fe³⁺ ions tend to occupy the octahedral sites. researchgate.neticm.edu.pl One study on an arc-melted synthetic hercynite proposed the approximate formula (Fe²⁺₀.₇₇Al³⁺₀.₂₃)ᵀᵈ(Fe³⁺₀.₀₇Fe²⁺₀.₀₅Al₀.₈₈)₂ᴼʰO₄, illustrating this complex distribution. psu.eduresearchgate.net

Density Functional Theory (DFT) calculations predict that for the ideal FeAl₂O₄ composition, the normal structure with Fe²⁺ on the A-sites and Al³⁺ on the B-sites is the most stable at 0 K. conicet.gov.ar However, these computational studies also explore partially inverted structures to align with experimental observations of cation disorder. conicet.gov.ar In-situ high-temperature techniques, combining thermopower and electrical conductivity measurements, have been developed to characterize the partitioning of Fe²⁺ and Fe³⁺ between the two sites at temperatures ranging from 600 °C to 1400 °C. geoscienceworld.orgresearchgate.net

Table 2: Example of Experimentally Determined Iron Ion Distribution in Hercynite

| Ion | Site | Fractional Occupancy | Reference |

| Fe²⁺ | Tetrahedral (Td) | 0.77 | researchgate.net |

| Al³⁺ | Tetrahedral (Td) | 0.23 | researchgate.net |

| Fe³⁺ | Octahedral (Oh) | 0.07 | researchgate.net |

| Fe²⁺ | Octahedral (Oh) | 0.05 | researchgate.net |

| Al³⁺ | Octahedral (Oh) | 1.76 (calculated as 2 * 0.88) | researchgate.net |

Note: The formula derived from Mössbauer spectroscopy was (Fe²⁺₀.₇₇Al³⁺₀.₂₃)(Fe³⁺₀.₀₇Fe²⁺₀.₀₅Al₀.₈₈)₂O₄.

Phase Equilibria and High-Temperature Stability of FeAl₂O₄

Hercynite is recognized for its high thermal stability and high melting point, which makes it a valuable component in refractory materials, such as magnesia-hercynite bricks used in industrial kilns. unimi.itcetjournal.it Its synthesis often requires very high temperatures, typically between 1450-1650 °C, via solid-state reactions or electro-fusion, underscoring its stability at elevated temperatures. unimi.itcetjournal.it Thermogravimetric analysis has shown that FeAl₂O₄ nanopowders are thermally stable with no significant decomposition observed up to 450 °C. d-nb.info It is known to form under conditions of relatively high temperature and pressure in various geological environments. geoscienceworld.org

Thermodynamic Modeling of the Fe-Al-O System

Thermodynamic modeling is essential for understanding the complex phase relationships and stability of hercynite within the broader Fe-Al-O system. Various models have been developed to describe the thermodynamic properties of the phases involved. uq.edu.au

A comprehensive thermodynamic model of the Al-Fe-O system has been developed by critically evaluating all available phase equilibrium and thermodynamic data. uq.edu.au This model provides optimized equations for the thermodynamic properties of all phases, which are valid from room temperature to above liquidus temperatures across all compositions and a wide range of oxygen partial pressures. uq.edu.au Specific models account for the cation distribution and oxygen non-stoichiometry in the spinel phase. uq.edu.au For the liquid phase, a modified quasichemical model (MQM) assuming random mixing of associates like Fe, Al, O, AlO, and Al₂O has been successfully applied, accurately describing phenomena such as the minimum observed in oxygen solubility in liquid iron with varying aluminum content. uq.edu.aujst.go.jp

Other thermodynamic models, such as the O'Neill-Navrotsky and Landau models, have been used to analyze the cation ordering behavior in hercynite as a function of temperature. bbk.ac.uk In-situ neutron diffraction studies have shown that the O'Neill-Navrotsky model accurately predicts the equilibrium cation distribution over a wide temperature range. bbk.ac.uk Phase diagrams for the Fe-Al-O system have been calculated using these thermodynamic models, illustrating the stability fields of hercynite in relation to other phases like corundum (Al₂O₃), wüstite (FeO), and magnetite (Fe₃O₄) under different temperature and oxygen partial pressure conditions. osti.govpyrometallurgy.co.za

Decomposition and High-Pressure Phase Transformations (e.g., to Al₂O₃ + FeO)

While thermally stable at atmospheric pressure, hercynite undergoes decomposition at high pressures. Experimental studies have shown that FeAl₂O₄ breaks down into its constituent oxides, corundum (Al₂O₃) and wüstite (FeO), at pressures between 7 and 8.5 GPa and temperatures exceeding 1000 °C. researchgate.netresearchgate.net This decomposition marks the upper-pressure stability limit of the hercynite spinel structure under these thermal conditions.

Unlike the analogous MgAl₂O₄ spinel, which recombines at higher pressures to form post-spinel phases, experiments conducted up to 24 GPa and 1700 °C have failed to detect any high-pressure polymorph of FeAl₂O₄. researchgate.netgeoscienceworld.org The constituent oxides appear to remain the stable assemblage at these conditions. geoscienceworld.org However, it has been suggested that an assemblage of Fe₂Al₂O₅ + Al₂O₃ might become stable at temperatures above 1700 °C. geoscienceworld.org The pressure-induced decomposition of hercynite contrasts with that of other spinels like magnetite (Fe₃O₄), which transforms to different high-pressure phases. geoscienceworld.org

Table 3: High-Pressure Decomposition of FeAl₂O₄

| Pressure Range (GPa) | Temperature Range (°C) | Transformation / Products | Reference |

| 7 - 8.5 | > 1000 | Decomposition to Al₂O₃ (corundum) + FeO (wüstite) | researchgate.netresearchgate.net |

| up to 24 | up to 1700 | No high-pressure polymorphs observed; Al₂O₃ + FeO remain stable | researchgate.netgeoscienceworld.org |

Solid Solution Behavior with Other Spinels (e.g., MgAl₂O₄, Fe₃O₄)

Hercynite forms extensive solid solutions with other spinel-group minerals, which is a key feature of its occurrence in geological and materials systems. A complete solid solution is known to exist between hercynite (FeAl₂O₄) and spinel sensu stricto (MgAl₂O₄). ktu.lt The thermodynamics and cation ordering in this MgAl₂O₄-FeAl₂O₄ binary system have been investigated using computational methods like Monte Carlo simulations, which compare favorably with experimental data. cambridge.org

Hercynite also forms solid solutions with magnetite (Fe₃O₄). The cation distributions in the Fe₃O₄-FeAl₂O₄ and Fe₃O₄-MgAl₂O₄ joins have been determined in-situ at high temperatures (600-1400 °C). geoscienceworld.orgresearchgate.netmq.edu.au These studies show that the cation distribution data for the Fe₃O₄-FeAl₂O₄ solid solution are in quantitative agreement with the O'Neill-Navrotsky thermodynamic model. geoscienceworld.org Furthermore, multi-component spinels such as (Fe, Cr, Al)₃O₄ are treated as solid solutions of hercynite (FeAl₂O₄), chromite (FeCr₂O₄), and magnetite (Fe₃O₄). osti.gov The complex interactions within these solid solutions, particularly the distribution of Fe²⁺, Fe³⁺, Mg²⁺, and Al³⁺ among the tetrahedral and octahedral sites, have been modeled to understand their thermodynamic properties. researchgate.netresearchgate.net

Table 4: Solid Solution Series of FeAl₂O₄ with Other Spinels

| Spinel End-Member | Chemical Formula | Solid Solution Series | Key Findings |

| Spinel | MgAl₂O₄ | FeAl₂O₄ - MgAl₂O₄ | Forms a complete solid solution. ktu.lt |

| Magnetite | Fe₃O₄ | FeAl₂O₄ - Fe₃O₄ | Forms solid solutions; cation distribution agrees with thermodynamic models. geoscienceworld.org |

| Chromite | FeCr₂O₄ | FeAl₂O₄ - FeCr₂O₄ | Forms part of the (Fe,Cr,Al)₃O₄ spinel solid solution. osti.gov |

Melting Relations and High-Temperature Phase Boundaries

The high melting point of hercynite is a defining characteristic of its high-temperature stability. Pure FeAl₂O₄ has a melting point reported to be above 1780 °C. d-nb.infoacs.org This high melting temperature is fundamental to its application in high-performance refractories. unimi.it

In multicomponent systems, such as the solid solutions hercynite forms with other spinels, the melting behavior is more complex. For instance, in oxidized FeCrAl alloys, which form (Fe,Cr,Al)₃O₄ spinels, the liquidus temperatures (the temperature at which the material becomes fully liquid) have been determined to be between 1657 and 1834 °C in a 20% O₂/Ar atmosphere. osti.gov The precise liquidus temperature increases with higher concentrations of aluminum and chromium in the spinel phase. osti.gov High-temperature synchrotron diffraction studies have been used to map out the phase boundaries, identifying single-phase spinel regions and multi-phase regions (e.g., spinel + corundum) as a function of temperature, providing crucial data for understanding melting relations in these complex oxide systems. osti.gov

Crystallographic Coexistence and Impurity Phases of FeAl₂O₄

The ideal stoichiometry and phase purity of this compound (FeAl₂O₄), or hercynite, are seldom achieved in either natural occurrences or synthetic production. The crystallographic structure of hercynite is often accompanied by a variety of coexisting crystalline phases and impurities, which are dictated by the geological conditions of its formation or the parameters of its synthesis.

Analysis of Coexisting Crystalline Phases in Natural Hercynite

Natural hercynite is typically found in iron-rich clay sediments, mafic and ultramafic igneous rocks, and certain metamorphic rocks. unirioja.es Its formation under high-temperature and high-pressure conditions means it often crystallizes alongside other minerals. The specific assemblage of coexisting phases provides valuable insight into the geochemical environment of its origin.

Detailed analyses of natural hercynite samples have identified a wide range of associated crystalline phases. researchgate.netpreprints.org Studies using X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) reveal that hercynite frequently coexists with other minerals of the spinel group and various silicates and oxides. researchgate.netpreprints.org For instance, a study of hercynite-spinel crystals from Yepomera, Mexico, identified phases such as corundum, spinel (MgAl₂O₄), esseneite, kamacite, hedenbergite, pseudobrookite, and ulvospinel. researchgate.netpreprints.org In some cases, hematite (B75146) is also observed filling cleavages within the hercynite crystals. preprints.org

Quantitative analysis of pulverized natural samples provides an estimation of the relative abundance of these phases. In one such analysis, the primary constituents were found to be hercynite (43.4%), corundum (18.7%), spinel (MgAl₂O₄) (18.4%), and esseneite (17.2%), with a minor component of kamacite (2.3%). researchgate.netpreprints.org In other geological settings, such as natural clinkers formed by the spontaneous combustion of coal, hercynite is found in association with mullite, hematite, cristobalite, quartz, pyroxenes, and cordierite. mdpi.com Textural analysis of these samples shows hercynite actively replacing hematite, indicating complex reaction pathways during formation. mdpi.com Magnesium is noted as a very common impurity within the hercynite mineral itself. unirioja.es

| Coexisting Phase | Chemical Formula | Mineral Group/Type | Reference |

|---|---|---|---|

| Corundum | Al₂O₃ | Oxide | researchgate.netpreprints.org |

| Spinel | MgAl₂O₄ | Spinel-group Oxide | researchgate.netpreprints.org |

| Esseneite | CaFeAlSiO₆ | Pyroxene (Silicate) | researchgate.netpreprints.org |

| Kamacite | (Fe,Ni) | Native Element (Alloy) | researchgate.netpreprints.org |

| Hedenbergite | CaFeSi₂O₆ | Pyroxene (Silicate) | researchgate.netpreprints.org |

| Pseudobrookite | Fe₂TiO₅ | Oxide | researchgate.net |

| Ulvospinel | Fe₂TiO₄ | Spinel-group Oxide | researchgate.net |

| Hematite | Fe₂O₃ | Oxide | preprints.orgmdpi.com |

| Mullite | Al₆Si₂O₁₃ | Silicate (B1173343) | mdpi.com |

| Cristobalite | SiO₂ | Silica (Oxide) | mdpi.com |

| Quartz | SiO₂ | Silica (Oxide) | mdpi.com |

| Cordierite | (Mg,Fe)₂Al₄Si₅O₁₈ | Silicate | mdpi.com |

Detection and Characterization of Residual Phases in Synthetic Products

The synthesis of pure, single-phase hercynite is challenging due to the stability of iron in multiple oxidation states and the high temperatures required for the reaction between its constituent oxides, typically iron(II) oxide (FeO) and aluminium oxide (Al₂O₃). iaea.org Consequently, synthetic hercynite products often contain residual reactants, intermediate compounds, or side-products derived from impurities in the raw materials.

Common methods for synthesizing hercynite include solid-state reaction sintering and aluminothermic reduction. unirioja.esresearchgate.net The purity of the final product is highly dependent on factors such as sintering temperature, atmosphere control, and the purity of the precursor materials. iaea.orgresearchgate.net For example, when using industrial raw materials like mill scale (iron oxides) and aluminium dross, impurities such as CaO and SiO₂ can lead to the formation of silicate phases like calcium magnesium silicate (CaMg(SiO₄)) and merwinite (Ca₃Mg(SiO₄)₂) alongside the desired hercynite. mdpi.commdpi.com

A primary challenge in synthesis is the presence of iron(III) oxide (Fe₂O₃) in common iron-containing precursors. iaea.org If the reduction of Fe₂O₃ to FeO is incomplete or if the reaction conditions are not precisely controlled, the final product can contain unreacted alumina (B75360) (corundum) and various iron oxides (Fe₂O₃, Fe₃O₄). researchgate.netacs.org Studies have shown that sintering at 1450°C may yield a mix of hercynite, Al₂O₃, Fe₂O₃, and Fe₃O₄, whereas increasing the temperature to 1550°C can produce a pure hercynite phase. researchgate.net In aluminothermic synthesis using mill scale and aluminum chips, the resulting ceramic was found to be composed mainly of hercynite (62%) and corundum (22%), with minor non-stoichiometric crystalline and vitreous phases. unirioja.es

A range of analytical techniques is employed to detect and characterize these residual phases. X-ray Diffraction (XRD) is the most common method for phase identification and quantification, often enhanced by Rietveld refinement for more accurate phase analysis. mdpi.comgeoscienceworld.org Mössbauer spectroscopy is particularly useful for distinguishing between the Fe²⁺ and Fe³⁺ oxidation states and determining their respective positions within the crystal lattice, helping to identify residual FeO or the presence of Fe³⁺ within the hercynite structure. iaea.org Electron microscopy techniques, such as SEM combined with Energy-Dispersive X-ray Spectroscopy (EDS), provide morphological information and elemental analysis of the different phases present in the microstructure. iaea.orgmdpi.com

| Residual/Impurity Phase | Chemical Formula | Synthesis Context | Detection Method(s) | Reference |

|---|---|---|---|---|

| Corundum (Alumina) | Al₂O₃ | Unreacted precursor from solid-state or aluminothermic synthesis | XRD | unirioja.esresearchgate.netmdpi.com |

| Hematite | Fe₂O₃ | Incomplete reduction of precursor or uncontrolled atmosphere | XRD | researchgate.netacs.org |

| Magnetite | Fe₃O₄ | Intermediate in solid-state reaction; oxidation product of hercynite | XRD, Mössbauer Spectroscopy | researchgate.netgeoscienceworld.org |

| Wüstite | FeO | Unreacted precursor | Mössbauer Spectroscopy | iaea.org |

| Carbon | C | Residual reducing agent | XRD (Rietveld) | mdpi.com |

| Calcium Magnesium Silicate | CaMg(SiO₄) | Impurity-driven phase from raw materials (CaO, SiO₂) | XRD | mdpi.com |

| Merwinite | Ca₃Mg(SiO₄)₂ | Impurity-driven phase from raw materials (CaO, SiO₂) | XRD | mdpi.com |

| Vitreous/Amorphous Phases | - | By-product of aluminothermic synthesis | XRD | unirioja.es |

Advanced Spectroscopic and Microscopic Characterization of Feal2o4

X-ray Diffraction (XRD) and Advanced Data Analysis

X-ray diffraction stands as a primary tool for the non-destructive characterization of FeAl₂O₄, offering a wealth of information from phase purity to detailed atomic-level structural parameters.

X-ray diffraction (XRD) patterns are fundamental for confirming the phase identity of synthesized or naturally occurring FeAl₂O₄. The compound crystallizes in a cubic spinel structure, belonging to the Fd-3m space group. materialsproject.orgresearchgate.net XRD analysis of FeAl₂O₄ typically reveals characteristic diffraction peaks corresponding to this specific crystal structure. The main peaks for FeAl₂O₄ are often located at 2θ values of approximately 31.1° and 36.6°. researchgate.net

The sharpness and intensity of these diffraction peaks provide a qualitative assessment of the material's crystallinity. Sharp, well-defined peaks are indicative of a high degree of crystalline order, which is often observed in natural hercynite samples. researchgate.net In contrast, broader peaks may suggest smaller crystallite sizes or the presence of lattice strain. Various synthesis methods can influence the crystallinity, with some yielding highly crystalline structures without the need for high-temperature annealing. researchgate.net For instance, FeAl₂O₄ synthesized via a sol-gel auto-combustion method has been confirmed to be in a pure structural phase through XRD analysis. researchgate.net In some cases, depending on the synthesis or geological conditions, other crystalline phases such as corundum (Al₂O₃), spinel (MgAl₂O₄), hematite (B75146) (Fe₂O₃), and magnetite (Fe₃O₄) may coexist with hercynite, and these can be identified through careful analysis of the XRD patterns. researchgate.netgeoscienceworld.org

Rietveld refinement is a powerful analytical method applied to powder XRD data to extract detailed structural information. This technique involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the precise determination of lattice parameters, atomic positions, and the distribution of cations within the spinel structure. schweizerbart.deresearchgate.net

For FeAl₂O₄, a key parameter determined through Rietveld refinement is the inversion parameter, 'x'. The spinel structure has both tetrahedral (A) and octahedral (B) sites that can be occupied by Fe²⁺ and Al³⁺ ions. The general formula can be written as (Fe²⁺₁₋ₓAl³⁺ₓ)[Fe²⁺ₓAl³⁺₂₋ₓ]O₄, where the round brackets denote the tetrahedral sites and the square brackets denote the octahedral sites. A normal spinel structure has x=0, while an inverse spinel has x=1. researchgate.net

Studies have shown that the cation distribution in hercynite can vary, showing a regular increase in disorder (increasing 'x') with temperature. For example, Rietveld refinement of XRD data for synthetic hercynite showed the inversion parameter increasing from 0.101 at 500°C to 0.187 at 900°C. schweizerbart.de Another in-situ neutron diffraction study observed an inversion parameter of 0.135 at room temperature, which was retained after quenching from a high synthesis temperature. bbk.ac.uk This cation disorder has a direct impact on the structural parameters, including the lattice parameter and the oxygen positional parameter, 'u'. schweizerbart.de

The lattice parameter 'a' of FeAl₂O₄ is a sensitive indicator of its stoichiometry and cation distribution. Published values for the lattice parameter of pure hercynite show some variation, which is often attributed to different thermal histories and the potential presence of Fe³⁺ ions. geoscienceworld.org Rietveld analysis allows for the precise determination of this parameter, with reported values for synthetic hercynite ranging from approximately 8.134 Å to 8.1458 Å. geoscienceworld.orguu.nl

Table 1: Structural Parameters of FeAl₂O₄ from Rietveld Refinement Studies

| Sample/Condition | Lattice Parameter (a) in Å | Inversion Parameter (x) | Oxygen Positional Parameter (u) | Reference |

|---|---|---|---|---|

| As-synthesized (S) | 8.1340(1) | 0.11 | 0.262 | geoscienceworld.orgresearchgate.net |

| Annealed at 1273 K for 36h (SA36) | 8.196 | 0.34 | 0.264 | geoscienceworld.orgresearchgate.net |

| Synthetic Hercynite (500°C) | - | 0.101(5) | - | schweizerbart.de |

| Synthetic Hercynite (900°C) | - | 0.187(4) | - | schweizerbart.de |

| Synthetic Hercynite (Room Temp.) | 8.1458(6) | 0.135(4) | - | bbk.ac.ukuu.nl |

To understand the structural evolution of FeAl₂O₄ under operational conditions relevant to high-temperature applications, in-situ high-temperature synchrotron X-ray diffraction is employed. This advanced technique allows for the real-time monitoring of crystallographic changes as a function of temperature. osti.gov

Studies on related (Fe,Cr,Al)₃O₄ spinels provide valuable insights into the expected behavior of FeAl₂O₄. As the temperature increases, a positive thermal expansion is observed, leading to an increase in the lattice parameter. osti.gov For instance, in an Fe-Al-O system, the spinel lattice parameter was observed to increase with temperature, although a contraction could be seen above 1650 °C, likely due to the onset of liquid formation. osti.gov These in-situ experiments are crucial for determining the thermal expansion coefficient and mapping out phase stability at elevated temperatures. The data obtained from such studies are vital for modeling the thermodynamic properties and performance of materials like hercynite in high-temperature environments, such as in nuclear fuel cladding scenarios. osti.gov

Lattice strain within the FeAl₂O₄ crystal structure can arise from various sources, including crystallite size effects, defects, and non-stoichiometry. These strains manifest as broadening of the XRD peaks. Williamson-Hall analysis is a common method used to deconvolve the contributions of crystallite size and lattice strain to this peak broadening. iaea.orgpensoft.net

The lattice parameter of hercynite is known to vary significantly with factors such as annealing time and temperature. For example, upon annealing in air, the lattice parameter of hercynite was observed to increase from 8.134 Å in the as-synthesized sample to 8.196 Å after 36 hours at 1273 K. geoscienceworld.org This change is linked to oxidation processes and the associated alteration in cation distribution and defect chemistry. geoscienceworld.org The wide range of reported lattice parameters in the literature (from 8.08 Å to 8.16 Å) highlights the sensitivity of the hercynite structure to its chemical and thermal history. minsocam.org Accurate measurement of lattice parameter variations provides qualitative information on deviations from ideal stoichiometry, such as the presence of ferric iron and vacancies. schweizerbart.de

Electron Microscopy Techniques

Electron microscopy provides direct visualization of the material's surface topography, morphology, and microstructure at high magnifications, complementing the structural information obtained from XRD.

Scanning Electron Microscopy (SEM) is extensively used to investigate the morphology and microstructure of FeAl₂O₄ powders and sintered bodies. SEM images reveal details about particle size, shape, degree of agglomeration, and porosity. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) for Nanoscale Imaging and Particle Size Distribution

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and determining the particle size distribution of FeAl₂O₄ at the nanoscale. measurlabs.com TEM analysis provides direct, high-resolution images that reveal the physical structure of the nanoparticles. fiveable.me Studies on nanocrystalline FeAl₂O₄ synthesized through various methods, such as sol-gel and furnace heating of acetylacetonate (B107027) complexes, have utilized TEM to confirm the formation of nanosized particles. researchgate.netresearchgate.net

Observations from these studies indicate that the synthesized FeAl₂O₄ nanoparticles are often faceted and can have diameters ranging from 10 to 40 nanometers. researchgate.netresearchgate.net For instance, one synthesis route produced faceted particles with diameters in the 10–20 nm range, while another yielded sizes around 30–40 nm. researchgate.netresearchgate.net TEM imaging is crucial for verifying the homogeneity of the particle size and shape, which are critical parameters influencing the material's magnetic and catalytic properties. researchgate.net The technique is particularly well-suited for characterizing particles smaller than 50 nm and can provide qualitative information about surface morphology. measurlabs.com

Selected Area Electron Diffraction (SAED) for Crystalline Nature

Selected Area Electron Diffraction (SAED) is a key TEM technique used to determine the crystallographic structure of materials. fiveable.me By analyzing the diffraction pattern generated from a specific area of the sample, SAED provides definitive information about the crystalline nature of FeAl₂O₄. wikipedia.org

When an electron beam is diffracted by the regular arrangement of atoms in a crystalline sample, it produces a pattern of spots or rings. youtube.com For a single-crystal sample of FeAl₂O₄, the SAED pattern would consist of a regular array of bright spots. wikipedia.org Conversely, for a polycrystalline sample, which is composed of many small, randomly oriented crystallites, the pattern appears as a set of concentric rings. youtube.comresearchgate.net Each ring corresponds to a specific lattice plane spacing within the crystal structure. The SAED patterns of synthesized FeAl₂O₄ nanoparticles typically show concentric rings, confirming their polycrystalline nature. researchgate.net This confirms that the nanoparticles, while small, possess the characteristic spinel crystal structure.

Mössbauer Spectroscopy for Iron Site Specificity

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of iron nuclei within a material. conicet.gov.ar It provides detailed information on the oxidation states, site occupancy, and local symmetry of iron ions in the FeAl₂O₄ spinel lattice. The spectrum's parameters, such as isomer shift and quadrupole splitting, are direct reflections of the hyperfine interactions between the ⁵⁷Fe nucleus and its surrounding electronic environment. caltech.edu

Probing Local Symmetry and Electric Field Gradients at Fe²⁺ and Fe³⁺ Sites

The quadrupole splitting (QS) in a Mössbauer spectrum arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. illinois.edu A non-zero EFG indicates a deviation from cubic symmetry in the charge distribution around the iron nucleus. illinois.edu In the FeAl₂O₄ spinel structure, iron ions can occupy tetrahedral (A) and octahedral (B) sites, which have different local symmetries.

Even in a theoretically cubic spinel structure, local distortions and the statistical distribution of cations in the surrounding coordination shells can create significant EFGs. researchgate.net Studies have shown that the Mössbauer spectra of FeAl₂O₄ can be complex, sometimes requiring multiple quadrupole doublets to accurately model the different local environments. iaea.org The presence of distinct quadrupole splitting values for Fe²⁺ and Fe³⁺ ions at various sites reflects the dissimilar electric field gradients they experience, providing a sensitive probe of the local structural and electronic symmetry. arxiv.org For instance, the presence of Al³⁺ and Fe²⁺ ions as next-nearest neighbors can influence the EFG at the iron sites. researchgate.net

Determination of Cation Distribution and Oxidation States of Iron

Mössbauer spectroscopy is highly effective in determining the distribution of iron cations between the tetrahedral and octahedral sites and identifying their oxidation states (Fe²⁺ or Fe³⁺). researchgate.net The isomer shift (IS) is particularly sensitive to the s-electron density at the nucleus, which differs for Fe²⁺ and Fe³⁺ ions and also depends on the coordination environment (tetrahedral vs. octahedral). caltech.edu